molecular formula C7H10O2 B167675 1,1-Dimethylprop-2-ynyl acetate CAS No. 1604-29-1

1,1-Dimethylprop-2-ynyl acetate

Cat. No.: B167675
CAS No.: 1604-29-1
M. Wt: 126.15 g/mol
InChI Key: HBSFTVGBQDJTAW-UHFFFAOYSA-N
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Description

1,1-Dimethylprop-2-ynyl acetate, also known as 2-methylbut-3-yn-2-yl acetate, is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.15 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methylbut-3-yn-2-yl acetate . The InChI string is InChI=1S/C7H10O2/c1-5-7(3,4)9-6(2)8/h1H,2-4H3 and the InChIKey is HBSFTVGBQDJTAW-UHFFFAOYSA-N . The Canonical SMILES structure is CC(=O)OC(C)(C)C#C .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 126.15 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The exact mass and monoisotopic mass are both 126.068079557 g/mol . The topological polar surface area is 26.3 Ų . The compound has a complexity of 159 .

Scientific Research Applications

Chemical Reactions and Synthesis

1,1-Dimethylprop-2-ynyl acetate is involved in various chemical reactions and synthesis processes. For example, its carbonylation reaction with ethyl chloroformate produces 2-carbethoxyamino-N-(1,1-dimethylprop-2-ynyl)-benzamide, showcasing its utility in complex organic syntheses (Usifoh & Okunrobo, 2009). Additionally, it has been used in the stereochemically controlled cyclopropanation of certain olefins, which is significant in the synthesis of complex organic compounds (马大为, 曹冶宇, 杨毅, & 程东谅, 1999).

Catalysis and Rearrangements

In the field of catalysis, this compound plays a role in acid-catalyzed rearrangements of N-propargylanilines. These rearrangements are crucial for understanding reaction mechanisms and designing catalysts for industrial and pharmaceutical applications (Barmettler & Hansen, 1990).

Insecticidal Properties

This compound has been identified in the insecticidal activity of extracts from Calceolaria andina L., demonstrating its potential in pest control and agrochemical research (Khambay, Batty, Cahill, Denholm, Mead-Briggs, Vinall, Niemeyer, & Simmonds, 1999).

Fragrance Industry

In the fragrance industry, 1,1-dimethyl-2-phenylethyl acetate, a related compound, is extensively studied for its toxicologic and dermatologic properties, indicating the relevance of this compound in cosmetic applications (Mcginty, Letizia, & Api, 2012).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound are investigated for their potential in drug development. For instance, an experiment designing a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, involved its use, highlighting its application in medicinal chemistry (Min, 2015).

Properties

IUPAC Name

2-methylbut-3-yn-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-7(3,4)9-6(2)8/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSFTVGBQDJTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166875
Record name 1,1-Dimethylprop-2-ynyl acetate
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604-29-1
Record name 1,1-Dimethylpropargyl acetate
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Record name 1,1-Dimethylprop-2-ynyl acetate
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Record name 3-Butyn-2-ol, acetate
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Record name 1,1-Dimethylprop-2-ynyl acetate
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Record name 1,1-dimethylprop-2-ynyl acetate
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Synthesis routes and methods

Procedure details

112 g (one mole) of freshly distilled dimethylethynyl carbinol is treated with 1.2 moles of acetic anhydride containing 10 drops of 85% phosphoric acid. The acetic anhydride is added to the carbinol dropwise with shaking while maintaining the temperature under 40°. The mixture is allowed to stand overnight, washed with two 75 ml portions of cold water, and the water washings are extracted with ether. The ether extract is added to the main portion of ester and the combined ethereal solution is washed with 10% sodium carbonate solution until the washings remain basic to litmus. The solution is washed with two 75 ml portions of ice-water, dried over calcium chloride, and distilled to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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